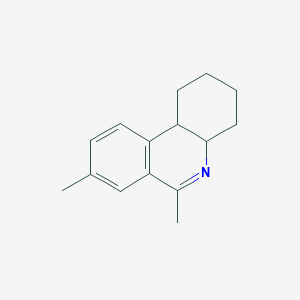
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine is a heterocyclic organic compound with the molecular formula C15H19N . This compound belongs to the class of phenanthridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine can be achieved through several routes. One common method involves the Ritter reaction, where 2-methyl-1-phenylcyclohexanol reacts with nitriles . This reaction proceeds under acidic conditions, typically using sulfuric acid or other strong acids as catalysts. The reaction yields a mixture of diastereomers, which can be separated and purified through chromatographic techniques.
Análisis De Reacciones Químicas
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparación Con Compuestos Similares
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C15H19N |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
6,8-dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine |
InChI |
InChI=1S/C15H19N/c1-10-7-8-12-13-5-3-4-6-15(13)16-11(2)14(12)9-10/h7-9,13,15H,3-6H2,1-2H3 |
Clave InChI |
ACAWWUDSVBVCEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3CCCCC3N=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




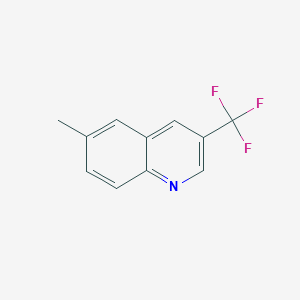
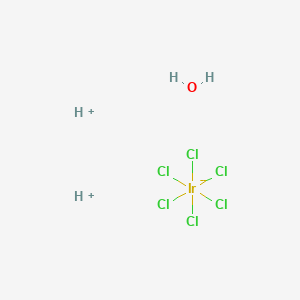
![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
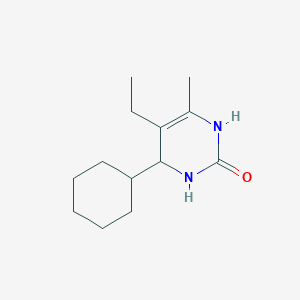

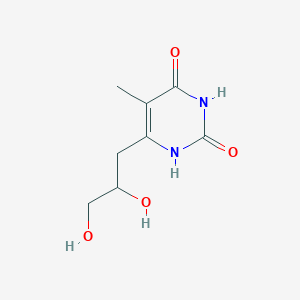
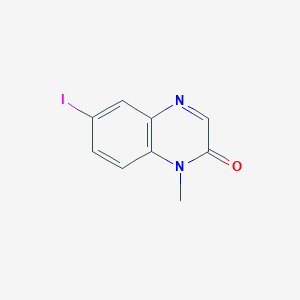
![5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13114275.png)
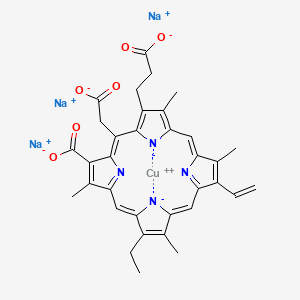

![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)

